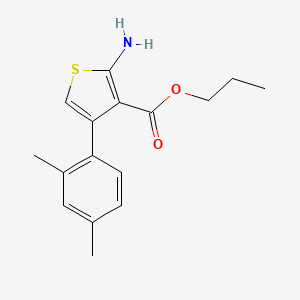

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate

説明

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 904998-80-7) is a thiophene-based derivative characterized by a 2,4-dimethylphenyl substituent at the 4-position of the thiophene ring and a propyl ester group at the 3-position. Its molecular formula is C₁₆H₁₉NO₂S, with a molecular weight of 289.39 g/mol and a predicted density of 1.157 g/cm³ . The compound exhibits a high predicted boiling point (410.8°C), indicative of its thermal stability.

特性

IUPAC Name |

propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-4-7-19-16(18)14-13(9-20-15(14)17)12-6-5-10(2)8-11(12)3/h5-6,8-9H,4,7,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYRBYDHNTZJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC=C1C2=C(C=C(C=C2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

科学的研究の応用

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its bioactive properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The thiophene ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following compounds are structurally related to the target molecule, differing in ester groups, aromatic substituents, or heterocyclic modifications:

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (Target) | Propyl ester, 2,4-dimethylphenyl substituent | 289.39 | High thermal stability, pharmaceutical research |

| Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate | Isopropyl ester (vs. propyl), same aromatic substituent | 289.39 | Similar applications, altered solubility |

| Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate | Ethyl ester, 4-cyclohexylphenyl substituent (vs. 2,4-dimethylphenyl) | 329.46 | Enhanced lipophilicity, respiratory toxicity |

| Ethyl 2-amino-4-(2,4-difluorophenyl)thiophene-3-carboxylate (Patent Example) | Ethyl ester, 2,4-difluorophenyl substituent | ~310 (estimated) | Potential fluorinated drug intermediate |

Comparative Analysis of Properties

Ester Group Influence

- Propyl vs. Isopropyl: The target compound’s propyl ester may offer improved solubility in non-polar solvents compared to the branched isopropyl analog, though both share identical molecular weights .

Aromatic Substituent Effects

Pharmaceutical Potential

- Thiophene carboxylates are frequently investigated as kinase inhibitors or antimicrobial agents. The 2,4-dimethylphenyl group in the target compound may confer selectivity for specific biological targets, though this requires validation .

- Ethyl analogs with cyclohexyl substituents (e.g., CAS 351156-51-9) have documented respiratory toxicity, necessitating careful handling and structural optimization .

生物活性

Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity against various pathogens. This article reviews the biological properties of this compound, focusing on its antimicrobial effects, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₉NO₂S

- Molecular Weight : 289.39 g/mol

- CAS Number : 904998-80-7

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate against Mycobacterium tuberculosis (Mtb). The compound has been shown to inhibit the growth of both drug-sensitive and multi-drug resistant strains of Mtb.

-

Minimum Inhibitory Concentration (MIC) :

Compound MIC (µM) Activity Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate 0.20 - 0.44 Potent against Mtb Isoniazid (INH) 0.24 Control Rifampicin (RIF) Not reported Control

Cytotoxicity

The cytotoxic effects of the compound were evaluated using THP-1 human monocytic cells differentiated into macrophage-like cells. The half-maximal inhibitory concentration (IC50) was determined to be:

- IC50 = 6.2 µM : This indicates that the compound maintains a favorable therapeutic index, as it exhibits significant antimicrobial activity at concentrations lower than those causing cytotoxicity .

The mechanism by which propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate exerts its antimicrobial effects appears to involve inhibition of mycolic acid biosynthesis in Mtb. This was assessed through metabolic labeling experiments using radiolabeled acetate, revealing that the compound significantly disrupts the synthesis of mycolic acids essential for bacterial cell wall integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the thiophene ring and the substitution patterns on the aromatic ring have been shown to influence biological activity:

- Compounds with additional functional groups or different substituents on the thiophene ring may enhance potency against Mtb or reduce cytotoxicity .

Case Studies

A study conducted by Sanki et al. synthesized various derivatives of thiophene-based compounds and evaluated their activities against Mtb. The lead compound from this series demonstrated not only potent activity but also a favorable safety profile .

Q & A

Q. What are the key physicochemical properties of Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, and how do they influence experimental design?

The compound has a molecular formula of C₁₆H₁₉NO₂S and a molecular weight of 289.39 g/mol . Predicted properties include a density of 1.157±0.06 g/cm³ and a boiling point of 410.8±45.0°C , which are critical for solvent selection (e.g., high-boiling solvents for reflux) and purification methods like column chromatography. Its XlogP (hydrophobicity) of ~4 (based on analogs in ) suggests moderate lipophilicity, influencing solubility in organic phases . Researchers should prioritize thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to validate thermal stability during storage and handling.

Q. What synthetic routes are commonly employed for thiophene-3-carboxylate derivatives, and how can they be adapted for this compound?

A general synthesis involves condensation of substituted phenylacetonitriles with ethyl/methyl cyanoacetate in the presence of sulfur and a base (e.g., morpholine) under reflux . For Propyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate, substituting ethyl with propyl esters and optimizing reaction time/temperature (e.g., 80–100°C in DMF) can improve yields. Post-synthetic steps may include hydrolysis of ester groups or functionalization at the 2-amino position . Characterization via ¹H/¹³C NMR (e.g., δ ~6.5–7.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1700 cm⁻¹) is essential .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to resolve impurities .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 290.39 .

- Elemental Analysis : Match calculated C, H, N, S percentages with experimental values (e.g., C: 66.40%, H: 6.62%) .

Cross-validate with melting point determination and comparative TLC against known analogs () .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacological potential?

- DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electron density distribution. The 2-amino group and thiophene ring are likely nucleophilic sites for electrophilic substitution .

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the 2,4-dimethylphenyl group’s hydrophobic interactions. Similar analogs in show binding affinity to enzymatic pockets .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (e.g., Lipinski’s Rule compliance) and toxicity risks (e.g., Ames test alerts) .

Q. How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) .

- Metabolite Interference : Perform LC-MS/MS to identify degradation products or active metabolites that may skew results .

- Structural Confirmation : Re-synthesize batches and compare NMR data with prior studies to rule out isomerization or impurities (e.g., lists methyl-substituted analogs with distinct properties) .

Q. What strategies optimize the compound’s stability under varying storage conditions?

- Thermal Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiophene ring. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Light Sensitivity : Use amber vials if UV-Vis spectra () indicate absorption <400 nm .

- pH-Dependent Degradation : Test solubility in buffers (pH 1–10) and identify degradation pathways (e.g., ester hydrolysis at high pH) .

Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced bioactivity?

- Substitution at the 2-amino group : Acylation or sulfonylation (e.g., chloroacetamido in ) can modulate solubility and target engagement .

- Phenyl Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability, as seen in ’s trifluoromethyl analogs .

- Ester-to-Acid Conversion : Hydrolyze the propyl ester to a carboxylic acid for improved water solubility and ionic interactions with targets .

Methodological Considerations

Q. What precautions are necessary for safe handling based on SDS data for analogous compounds?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) is advised if airborne particles are generated .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid (for basic residues), and dispose as hazardous waste .

- Toxicity Mitigation : Acute toxicity (oral LD₅₀ >500 mg/kg in rodents) suggests moderate risk; implement fume hood use during synthesis .

Q. How do regioisomeric impurities arise during synthesis, and how are they characterized?

Regioisomers may form due to competing reaction pathways (e.g., 4- vs. 5-substitution on the thiophene ring). Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and X-ray crystallography (as in ) to resolve ambiguities . Comparative HPLC retention times with authentic standards ( ) can further distinguish isomers .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。